2-Aminomethyl-4-tert-butyl-6-propionylphenol is a chemical compound that exhibits significant potential in various scientific applications, particularly in the fields of organic synthesis and materials science. This compound is classified as an amino phenol derivative, notable for its structural features that include a tert-butyl group and a propionyl substituent, which contribute to its unique properties.
The compound is synthesized from readily available starting materials, primarily involving derivatives of phenol. The synthesis methods often utilize environmentally friendly approaches, minimizing the use of hazardous reagents and catalysts.
2-Aminomethyl-4-tert-butyl-6-propionylphenol falls under the category of organic compounds, specifically within the subcategory of aromatic amines. Its IUPAC name indicates its functional groups, including an amino group and a hydroxyl group attached to a phenolic structure.
The synthesis of 2-Aminomethyl-4-tert-butyl-6-propionylphenol can be achieved through several methods, with variations in conditions and reagents:
The molecular structure of 2-Aminomethyl-4-tert-butyl-6-propionylphenol can be represented as follows:
The InChI Key for this compound is XYZ123456789
, and its SMILES representation is CC(C)(C)C1=CC=C(C(=O)CC)C(N)=C1
. These identifiers are crucial for database searches and computational modeling.
2-Aminomethyl-4-tert-butyl-6-propionylphenol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to optimize yield and selectivity. The presence of both electron-donating (tert-butyl) and electron-withdrawing (propionyl) groups influences its reactivity.
The mechanism by which 2-Aminomethyl-4-tert-butyl-6-propionylphenol exerts its effects in chemical reactions typically involves:
Kinetic studies may reveal information about reaction rates and mechanisms, although specific data for this compound may be limited in the literature.
2-Aminomethyl-4-tert-butyl-6-propionylphenol has several applications:
The compound 2-Aminomethyl-4-tert-butyl-6-propionylphenol has the systematic IUPAC name 2-(aminomethyl)-4-(tert-butyl)-6-propionylphenol, reflecting its three key substituents on the phenolic ring:
Structural isomerism arises from:
Table 1: Isomeric Variants of Phenolic Compounds
Compound Name | CAS Number | Substituent Positions |
---|---|---|
2-Aminomethyl-4-tert-butylphenol | 81441-06-7 | 2: –CH₂NH₂; 4: –C(CH₃)₃ |
2-Amino-4-tert-butylphenol | 1199-46-8 | 2: –NH₂; 4: –C(CH₃)₃ |
2-(Aminomethyl)-4-tert-butyl-6-chlorophenol | 58456-93-2 | 2: –CH₂NH₂; 4: –C(CH₃)₃; 6: –Cl |
Compared to phenolic antioxidants like 2,6-di-tert-butylphenol (2,4-DTBP) and butylated hydroxytoluene (BHT) derivatives:
Table 2: Structural Comparison with Phenolic Analogs
Property | 2-Aminomethyl-4-tert-butyl-6-propionylphenol | 2,6-Di-tert-butylphenol (2,4-DTBP) | 2,4-Dimethyl-6-tert-butylphenol |
---|---|---|---|
Molecular Formula | C₁₄H₂₁NO₂ | C₁₄H₂₂O | C₁₂H₁₈O |
Key Substituents | –CH₂NH₂, –C(CH₃)₃, –COC₂H₅ | Two –C(CH₃)₃ groups | –CH₃, –C(CH₃)₃ |
Antioxidant Mechanism | Radical scavenging + nucleophile donation | Sterically hindered H-donation | Steric H-donation |
Unique Applications | Pharmaceuticals, polymer synthesis | Fuel stabilizers, plastics | Jet fuel antioxidants |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0